molecular formula C23H18FN3O3 B2878775 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide CAS No. 958613-50-8

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide

Cat. No. B2878775
M. Wt: 403.413
InChI Key: JFJGUSXHZQGXPU-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of considerable research . A simple and efficient methodology for the synthesis of new quinazolinone derivatives has been reported .


Molecular Structure Analysis

The molecular formula of the compound is C24H20FN3O3 . The structure includes a quinazolinone ring, which is an important pharmacophore considered as a privileged structure .


Chemical Reactions Analysis

Quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.4 g/mol . It has a topological polar surface area of 78.5 Ų and a complexity of 659 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

Metabolism and Disposition in Human Subjects

Studies on compounds structurally related to "4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide" often focus on their metabolism and disposition within the human body. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, has been conducted to determine its disposition and metabolism in humans. This compound, used in insomnia treatment, undergoes extensive metabolism, with elimination primarily via feces, and has metabolites that are carefully characterized for their pharmacokinetic profiles (Renzulli et al., 2011).

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic studies are crucial in understanding the behavior of chemical compounds within biological systems. Clinical trials, such as those for 3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337), a thymidylate synthase inhibitor, highlight the process of assessing a compound's safety, dosimetry, and effectiveness in inhibiting target enzymes over continuous intravenous infusions. Such studies provide essential data on the drug's metabolism, clearance rates, and the relationship between dosage and physiological response in humans (Rafi et al., 1995).

Future Directions

Quinazolinones and their derivatives, including this compound, continue to be a focus of research due to their wide range of biological properties . Future research may focus on developing new derivatives with improved properties and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c24-18-11-7-15(8-12-18)13-25-21(28)17-9-5-16(6-10-17)14-27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12H,13-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJGUSXHZQGXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide

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